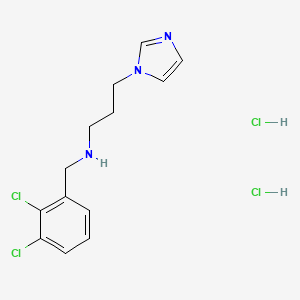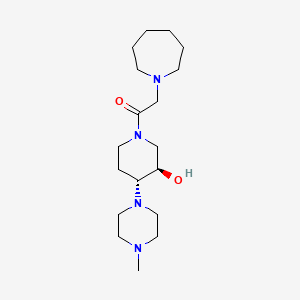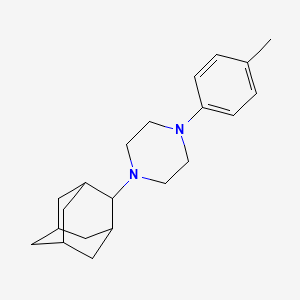![molecular formula C22H15BrN2O3 B5973300 N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide, also known as BBR 2778, is a small molecule that belongs to the benzofuran class of compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of beta-amyloid aggregation
4. Protection of neurons from oxidative stress and inflammation
5. Improvement of cognitive function
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease.
One limitation of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778, including:
1. Further studies on its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Evaluation of its potential as a cancer therapy in preclinical and clinical studies.
3. Development of more soluble analogs of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 for in vivo administration.
4. Studies on its potential as a therapy for neurodegenerative disorders, such as Alzheimer's disease.
5. Evaluation of its potential as a therapy for other diseases, such as diabetes and inflammation.
Méthodes De Synthèse
The synthesis of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 involves the reaction of 3-bromo-4-nitroaniline with benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzofuran in the presence of sodium hydride to yield N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and neurodegenerative disorders. In cancer, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In neurodegenerative disorders, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of these disorders.
Propriétés
IUPAC Name |
N-(4-benzamido-3-bromophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-13-16(10-11-18(17)25-21(26)14-6-2-1-3-7-14)24-22(27)20-12-15-8-4-5-9-19(15)28-20/h1-13H,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKBUNYPVSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5847151 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)

![N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide](/img/structure/B5973276.png)
![(3-ethoxy-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5973280.png)

![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)

![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5973342.png)